molecular formula C12H10FNO B6413889 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol CAS No. 1261958-07-9

6-(5-Fluoro-2-methylphenyl)pyridin-3-ol

Cat. No.: B6413889
CAS No.: 1261958-07-9
M. Wt: 203.21 g/mol
InChI Key: TVHBHAKJZCFNFE-UHFFFAOYSA-N
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Description

6-(5-Fluoro-2-methylphenyl)pyridin-3-ol is a fluorinated pyridine derivative. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol, often involves the use of fluorinating agents and specific reaction conditions. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods: Industrial production of fluorinated pyridines typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the compound using Pd/C and ammonium formate yields specific fluorinated derivatives .

Mechanism of Action

The mechanism of action of 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are ongoing, focusing on its potential effects in biological systems .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3,4,5,6-Pentafluoropyridine

Comparison: 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This unique structure imparts distinct physical and chemical properties compared to other fluorinated pyridines. For example, the presence of the methyl group can influence the compound’s reactivity and stability .

Properties

IUPAC Name

6-(5-fluoro-2-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-3-9(13)6-11(8)12-5-4-10(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHBHAKJZCFNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692487
Record name 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-07-9
Record name 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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